sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate is an organic compound with the molecular formula C12H7Cl2N2NaO3S. This compound is characterized by the presence of a diazenyl group (-N=N-) linking a 2,4-dichlorophenyl group to a benzenesulfonate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate typically involves the diazotization of 2,4-dichloroaniline followed by coupling with benzenesulfonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt intermediate. The general steps are as follows:
Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate is unique due to its specific diazenyl and sulfonate groups. Similar compounds include:
Sodium;4-[(2-chlorophenyl)diazenyl]benzenesulfonate: Lacks the second chlorine atom, which may affect its reactivity and applications.
Sodium;4-[(4-chlorophenyl)diazenyl]benzenesulfonate: The position of the chlorine atom is different, leading to variations in chemical behavior.
Sodium;4-[(2,4-dimethylphenyl)diazenyl]benzenesulfonate: Substitution of chlorine with methyl groups alters the compound’s properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
62959-41-5 |
---|---|
Molekularformel |
C12H7Cl2N2NaO3S |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H8Cl2N2O3S.Na/c13-8-1-6-12(11(14)7-8)16-15-9-2-4-10(5-3-9)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
WYJCSLHSKLHTQE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.